molecular formula C21H21BrN2O2S B3682255 1-(4-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine

1-(4-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine

Cat. No.: B3682255
M. Wt: 445.4 g/mol
InChI Key: CNMURJWVOQVSPP-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-4-(2-naphthylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-bromobenzyl group and a 2-naphthylsulfonyl group

Preparation Methods

The synthesis of 1-(4-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine typically involves multi-step organic reactions. The preparation begins with the formation of the piperazine ring, followed by the introduction of the 4-bromobenzyl group and the 2-naphthylsulfonyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed in industrial settings.

Chemical Reactions Analysis

1-(4-Bromobenzyl)-4-(2-naphthylsulfonyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting the bromobenzyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), as well as catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide (NaOH).

Scientific Research Applications

1-(4-Bromobenzyl)-4-(2-naphthylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where piperazine derivatives have shown efficacy.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

1-(4-Bromobenzyl)-4-(2-naphthylsulfonyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)-4-(2-naphthylsulfonyl)piperazine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-(4-Methylbenzyl)-4-(2-naphthylsulfonyl)piperazine: Contains a methyl group instead of bromine, potentially altering its chemical properties and applications.

    1-(4-Bromobenzyl)-4-(2-phenylsulfonyl)piperazine: Features a phenyl group instead of a naphthyl group, which may influence its interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2S/c22-20-8-5-17(6-9-20)16-23-11-13-24(14-12-23)27(25,26)21-10-7-18-3-1-2-4-19(18)15-21/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMURJWVOQVSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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